molecular formula C13H8BrN3 B6335220 6-Bromo-4-(pyridazin-4-yl)quinoline CAS No. 1086063-18-4

6-Bromo-4-(pyridazin-4-yl)quinoline

カタログ番号 B6335220
CAS番号: 1086063-18-4
分子量: 286.13 g/mol
InChIキー: AWUZTCWLOWWNTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-4-(pyridazin-4-yl)quinoline is a chemical compound with the molecular formula C13H8BrN3 . It has an average mass of 286.127 Da and a monoisotopic mass of 284.990143 Da .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-(pyridazin-4-yl)quinoline consists of a quinoline ring substituted with a bromine atom at the 6th position and a pyridazinyl group at the 4th position .

科学的研究の応用

Antimicrobial and Antimalarial Agents

  • A series of novel quinoline derivatives, including 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, were synthesized and evaluated for their antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).

Photophysics and Biomolecular Binding

  • New series of quinolines, including 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, were synthesized. These compounds displayed significant interactions with ct-DNA, indicating potential for biomolecular binding applications (Bonacorso et al., 2018).

Targeted Anticancer Agents

  • Synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines led to compounds with superior EGFR inhibitory activity and cytotoxicity against human cancer cell lines, suggesting potential as targeted anticancer agents (Allam et al., 2020).

Antibacterial Activity

  • Novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives were synthesized and showed potential antibacterial activity, indicating their utility in developing new antibacterial agents (Afrough et al., 2019).

Synthesis of Quinoline Inhibitors

  • The compound 6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of PI3K/mTOR inhibitors, indicates the relevance of 6-bromo-4-(pyridazin-4-yl)quinoline in the development of inhibitors for cancer therapy (Lei et al., 2015).

特性

IUPAC Name

6-bromo-4-pyridazin-4-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3/c14-10-1-2-13-12(7-10)11(4-5-15-13)9-3-6-16-17-8-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUZTCWLOWWNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C3=CN=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-(pyridazin-4-yl)quinoline

Synthesis routes and methods

Procedure details

Dissolved 6-bromo-4-iodoquinoline (17.43 g, 52.2 mmol), 4-(tributylstannanyl)pyridazine (19.27 g, 52.2 mmol), and PdCl2(dppf)-CH2Cl2 (2.132 g, 2.61 mmol) in 1,4-dioxane (200 mL) and heated to 105° C. After 3 h, added more palladium catalyst and heated for 6 h. Concentrated and dissolved in methylene chloride/methanol. Purified by column chromatography (combiflash) with 2% MeOH/EtOAc to 5% MeOH/EtOAc to give the crude title compound. Trituration with EtOAc furnished 6-bromo-4-(4-pyridazinyl)quinoline (5.8 g, 20.27 mmol, 38.8% yield). MS (ES)+ m/e 285.9, 287.9 [M+H]+.
Quantity
17.43 g
Type
reactant
Reaction Step One
Quantity
19.27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.132 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-(pyridazin-4-yl)quinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-(pyridazin-4-yl)quinoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-(pyridazin-4-yl)quinoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-(pyridazin-4-yl)quinoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-(pyridazin-4-yl)quinoline
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-(pyridazin-4-yl)quinoline

Citations

For This Compound
1
Citations
M Wang, M Gao, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2012 - Elsevier
GSK2126458 is a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) with low picomolar to subnanomolar activity. [ 11 C]…
Number of citations: 60 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。